Xl-999

Content Navigation

Researchers using generic kinase inhibitors often face solubility artifacts and formulation instability, compromising assay reproducibility. XL-999 (CAS 705946-27-6) provides a reliable solution with: • Validated solubility in DMSO/PEG/Tween & SBE-β-CD vehicles, avoiding acidification/carriers. • Balanced low-nM inhibition of FGFR1, VEGFR2, PDGFRα (all ≤4 nM), blocking angiogenic escape. • High oral bioavailability (F=63% in rodents) for consistent exposure. Ideal reference standard for FLT3-driven AML & angiogenesis models.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

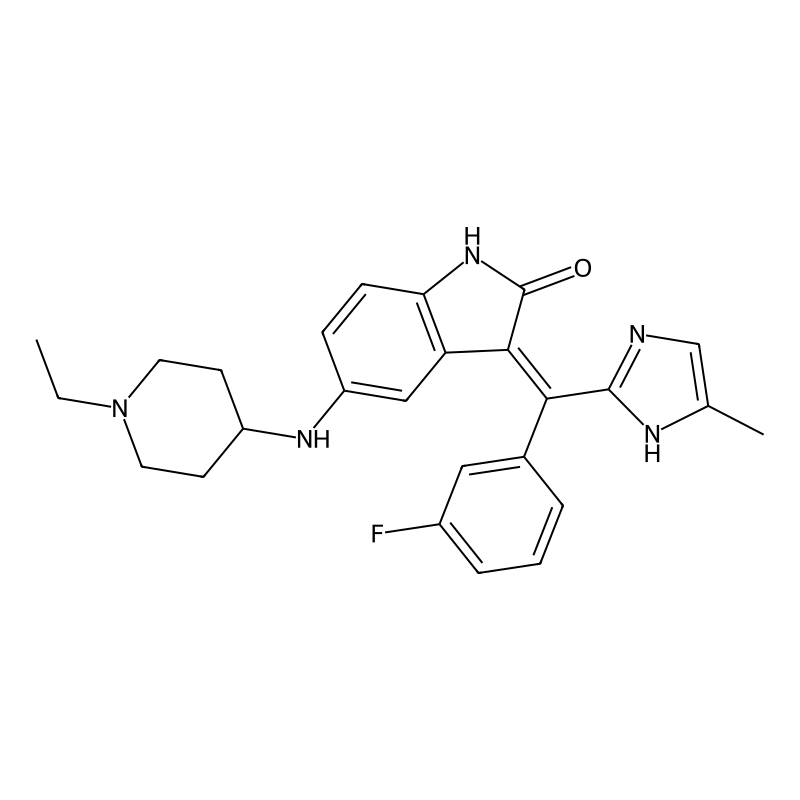

XL-999 (CAS: 705946-27-6) is a highly potent, spectrum-selective receptor tyrosine kinase (RTK) inhibitor built on a functionalized indolin-2-one scaffold . Characterized by its 1-ethylpiperidin-4-yl amino and imidazole-substituted methylene groups, this compound is engineered for simultaneous, low-nanomolar inhibition of VEGFR, PDGFR, FGFR, and FLT3 . For industrial and translational procurement, XL-999 is prioritized over generic indolin-2-ones due to its validated multi-solvent formulation compatibility, high oral bioavailability (F=63% in rodent models), and precise multi-target profile . Its structural basicity enables reliable dissolution in standard DMSO/PEG/Tween vehicle systems, making it a highly reproducible standard for complex angiogenesis and hematological assay development.

Research Fit

Substituting XL-999 with broader, legacy indolin-2-one kinase inhibitors (such as Sunitinib) or other generic multi-kinase agents often compromises assay specificity and formulation stability . Generic substitutes frequently exhibit poor solubility profiles that require aggressive acidification or exclusive reliance on expensive cyclodextrin carriers, complicating downstream processability . Furthermore, standard multi-kinase inhibitors typically lack XL-999’s balanced, low-nanomolar affinity across the specific FGFR1/VEGFR2/PDGFRα axis (all ≤4 nM). Using a generic substitute in multiplexed angiogenesis or FLT3-driven leukemia models can lead to off-target toxicity, inconsistent in vivo exposure, and formulation precipitation, ultimately invalidating comparative pharmacological data .

Substitution Risk

- FLT3/FGFR1/VEGFR-2 inhibition spectra differ; sorafenib profiles may not replicate XL-999 target engagement.

- On-target cardiotoxicity endpoint context may not transfer; compound-specific toxicity profile limits direct substitution.

- FLT3-driven model context may require XL-999's potent inhibition to observe relevant endpoint responses.

VEGFR/PDGFR/FGFR Affinity

XL-999 demonstrates a tightly clustered, low-nanomolar inhibitory profile against key angiogenic and proliferative kinases, yielding IC50 values of 4 nM for VEGFR2 (KDR), 2 nM for PDGFRα, and 4 nM for FGFR1 . In contrast, standard baseline indolin-2-one inhibitors like Sunitinib typically exhibit weaker or highly skewed affinities toward FGFR1, making them unsuitable for models requiring simultaneous FGFR/VEGFR blockade . This balanced potency ensures complete pathway suppression without requiring dose escalation that could trigger off-target effects .

| Evidence Dimension | In vitro Kinase Inhibition (IC50) |

| Target Compound Data | FGFR1: 4 nM; VEGFR2: 4 nM; PDGFRα: 2 nM |

| Comparator Or Baseline | Standard Indolin-2-ones (e.g., Sunitinib) (FGFR1 IC50 typically >500 nM) |

| Quantified Difference | >100-fold higher affinity for FGFR1 while maintaining VEGFR/PDGFR potency |

| Conditions | Biochemical kinase assay |

Enables simultaneous, high-potency blockade of parallel angiogenic escape pathways (VEGFR and FGFR) at a single low dose, which generic single-pathway inhibitors cannot achieve.

Multi-Solvent Solubility Profile

The incorporation of the 1-ethylpiperidin-4-yl moiety in XL-999 provides advantageous basicity, allowing for reliable formulation in standard laboratory vehicles . Quantitative solubility testing confirms that XL-999 achieves a clear solution at ≥ 2.08 mg/mL (4.67 mM) using a standard 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline protocol . This is a significant processability advantage over many rigid, un-functionalized kinase inhibitors that require complex, high-cost carriers like 20% SBE-β-CD to prevent precipitation . The ability to use standard PEG/Tween systems reduces procurement costs for formulation excipients and ensures reproducible dosing in translational models .

| Evidence Dimension | Formulated Aqueous Solubility |

| Target Compound Data | ≥ 2.08 mg/mL in DMSO/PEG300/Tween-80/Saline |

| Comparator Or Baseline | Un-functionalized lipophilic RTK inhibitors (often <0.1 mg/mL without cyclodextrins) |

| Quantified Difference | Stable multi-milligram per mL solubility in standard, low-cost excipient mixtures |

| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline at room temperature |

Reduces reliance on expensive cyclodextrin carriers and ensures stable, precipitation-free solutions for reproducible in vivo dosing.

Oral Bioavailability and Pharmacokinetics

For material selection in translational research, the pharmacokinetic reliability of the active compound is critical. XL-999 exhibits a highly favorable oral bioavailability (F = 63%) in rodent models, coupled with a predictable plasma half-life (t1/2 = 4.6 hours) and an AUC(0–∞) of 1.9 . Compared to earlier-generation multi-kinase inhibitors that suffer from erratic gastrointestinal absorption or rapid first-pass metabolism, XL-999 provides consistent systemic exposure. This predictable PK profile minimizes inter-subject variability, reducing the total amount of compound that must be procured to achieve statistical significance in large-scale animal studies .

| Evidence Dimension | Oral Bioavailability (F) |

| Target Compound Data | 63% (Rodent) |

| Comparator Or Baseline | Poorly absorbed multi-kinase inhibitors (F < 20%) |

| Quantified Difference | >3-fold improvement in oral absorption reliability |

| Conditions | In vivo pharmacokinetic profiling (rats) |

Ensures consistent systemic exposure, reducing the required compound volume and animal cohort sizes needed for robust experimental validation.

Multiplexed Angiogenesis Assay Development

XL-999 is the right choice for establishing baseline inhibition in models requiring simultaneous blockade of VEGFR, PDGFR, and FGFR pathways, preventing the compensatory angiogenic escape often seen with single-target agents .

FLT3-Driven Hematological Model Standardization

Ideal as a high-potency reference standard for acute myelogenous leukemia (AML) cell line assays, leveraging its low-nanomolar FLT3 inhibition to benchmark novel therapeutic candidates reliably .

Formulation and Excipient Testing

Due to its validated compatibility with both standard PEG/Tween and SBE-β-CD vehicle systems, XL-999 serves as an excellent active pharmaceutical ingredient (API) proxy for optimizing novel drug delivery and solubilization platforms for basic indolin-2-one derivatives .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

2: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629.

Explore Compound Types